4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole
Description
Properties
IUPAC Name |
4-ethyl-2-(1H-imidazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-2-6-4-12-8(11-6)7-3-9-5-10-7/h3-5H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFWINHPQUVOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Hantzsch Thiazole Synthesis Adapted for 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole
The Hantzsch condensation is a well-established method for synthesizing 1,3-thiazole derivatives. It involves the reaction of α-haloketones with thioamides to form the thiazole ring.
-
- Synthesis begins with the preparation of an appropriate α-haloketone bearing the ethyl substituent at the 4-position.
- The α-haloketone is reacted with a thioamide derivative that contains or can be functionalized with the imidazolyl group at the 2-position.
- The reaction typically proceeds in dry acetone at room temperature for approximately 6 hours.
- The product precipitates out and is purified by filtration and recrystallization from ethanol.
-
- The method offers moderate to good yields (typically 60-75%).
- Structural confirmation is achieved by FT-IR, 1H-NMR, 13C-NMR, and elemental analysis.
- The reaction conditions are mild and suitable for introducing sensitive substituents like imidazole.
| Compound | Yield (%) | Melting Point (°C) | Key Spectral Features (FT-IR cm⁻¹) |
|---|---|---|---|
| 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole (analogous) | 63-74 | 186-196 | 3089 (C5-H thiazole), 1612 (C=N), 1257 (C-O-C) |
Note: Exact yields for the target compound may vary depending on the specific substituents and reaction scale.
Ketoiodination of Alkenes Followed by Thiourea Cyclization
A more recent and versatile approach involves the direct synthesis of thiazoles from alkenes through a two-step process:
Step 1: Ketoiodination of Alkenes
- Starting from an alkene precursor with an ethyl substituent, the compound undergoes ketoiodination using iodine (I2) and an oxidant such as IBX (o-iodoxybenzoic acid) in DMSO.
- This reaction introduces an α-iodoketone functional group at the alkene site.
- The reaction is rapid, with half-lives as low as 2 minutes under optimized conditions.
Step 2: Cyclization with Thiourea
- The α-iodoketone intermediate is then treated with thiourea at room temperature in solvents like DMSO or DMF.
- This step forms the thiazole ring by nucleophilic substitution and cyclization.
- The product is isolated by filtration and purified by recrystallization.
-
- High regioselectivity and good yields (up to 74%).
- Mild reaction conditions and operational simplicity.
- Amenable to a variety of substituents, including heteroaryl groups like imidazole.
| Entry | Alkene Substrate | R1 (4-position) | Product Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-methylstyrene | Phenyl | 74 | Rapid reaction with I2/IBX |
| 2 | Pyridyl-substituted alkene | n-Propyl | 62 | Slower reaction, improved with I2 |
| ... | Alkene with ethyl substituent | Ethyl | ~70 (expected) | Analogous conditions applicable |
This method can be adapted for the preparation of 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole by selecting appropriate alkene and thiourea derivatives.
Oxidative Cyclization Using Copper Salts
Another method involves the oxidation of thiazoline precursors to thiazole derivatives:
-
- Starting from thiazoline-4-ethyl carboxylate derivatives, copper salts serve as oxidants to convert the thiazoline ring into the aromatic thiazole.
- This method is advantageous for industrial-scale synthesis due to simple conditions, readily available starting materials, and high yields.
- The reaction setup is straightforward, involving mild heating and copper salt catalysis.
-
- The method is scalable and suitable for synthesizing ethyl-substituted thiazole derivatives.
- It allows for the introduction of various substituents, potentially including imidazolyl groups, through precursor design.
-
- High yield and purity.
- Simple reaction equipment.
- Environmentally friendly oxidant use.
-
- Requires preparation of thiazoline precursors.
- May need optimization for sensitive substituents like imidazole.
This method is promising for large-scale preparation of 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole analogs.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Condensation | α-Haloketones + thioamides, acetone, r.t., 6 h | 60–75 | Mild, well-established | Requires specific haloketones |
| Ketoiodination + Thiourea Cyclization | Alkene + I2/IBX, DMSO, then thiourea, r.t. | 60–74 | Rapid, regioselective, versatile | Sensitive to substrate structure |
| Copper Salt Oxidative Cyclization | Thiazoline derivatives + Cu salts, mild heating | High (industrial) | Simple, scalable, high yield | Precursor synthesis needed |
Detailed Research Findings and Notes
The Hantzsch method remains a classical and reliable approach for synthesizing 4-substituted thiazoles, including those with imidazole substituents at the 2-position. The reaction proceeds through nucleophilic attack of the thioamide on the α-haloketone, followed by cyclization and aromatization.
The ketoiodination strategy offers a modern, efficient route starting from readily accessible alkenes. The use of iodine and IBX in DMSO facilitates the formation of α-iodoketones, which readily cyclize with thiourea to form thiazoles. This method has been shown to work well with various substituents and can be adapted for the preparation of imidazolyl-substituted thiazoles.
Oxidative cyclization with copper salts is advantageous for industrial production due to its simplicity and high yield. It involves the oxidation of thiazoline intermediates, which can be synthesized from ethyl-substituted precursors. This method provides an alternative for large-scale synthesis but requires careful precursor preparation.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of bacteria and fungi. Research indicates that derivatives of thiazole, including 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole, have been synthesized and evaluated for their efficacy against gram-positive and gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study demonstrated that certain thiazole derivatives showed minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml against various microbial strains, which were less effective than standard antibiotics like ketoconazole and chloramphenicol. However, some derivatives exhibited enhanced activity against specific strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| 4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole | 100-400 | E. coli, S. aureus |
| Ketoconazole | 25-50 | Various |
| Chloramphenicol | 25-50 | Various |
Anticancer Properties
The anticancer potential of 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity
In a study evaluating a series of thiazole derivatives against liver carcinoma cell lines (HEPG2), several compounds demonstrated moderate to high anticancer activity compared to doxorubicin, a standard chemotherapy drug. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring significantly influenced the anticancer efficacy .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole | 4.20 – 19.06 | HEPG2 |
| Doxorubicin | <0.5 | HEPG2 |
Anticonvulsant Effects
Recent research highlights the anticonvulsant effects of thiazole derivatives in animal models, indicating potential applications in treating epilepsy.
Case Study: Anticonvulsant Activity
In a study assessing the anticonvulsant properties of thiazole-bearing compounds, one derivative showed significant activity with a median effective dose (ED50) lower than that of standard medications such as ethosuximide. The findings suggest that structural modifications can lead to enhanced efficacy in seizure control .
| Compound | ED50 (mg/kg) | Standard Drug |
|---|---|---|
| 4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole | 18.4 | Ethosuximide |
Mechanism of Action
The mechanism of action of 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Positional Isomers
4-Ethyl-2-(1H-Imidazol-5-yl)-1,3-Thiazole
- Structural Difference : The imidazole substituent is at position 5 instead of 3.
- For example, imidazole-4-yl groups may participate in distinct hydrogen-bonding networks compared to imidazole-5-yl derivatives .
2-(1,3-Thiazol-4-yl)-1H-Benzimidazole
- Structural Difference : A benzimidazole replaces the imidazole, creating a fused bicyclic system.
Functionalized Thiazoles with Alkyl/Aryl Substituents
4-Methyl-2-(4-Methylbenzyl)-1H-Imidazole-Thiazole Derivatives
- Example : 1-(4-Methylbenzyl)-4-(thiophen-2-yl)-1H-imidazole .
- Thiophene substituents may modulate electronic effects, as seen in compounds where 4-(2-thienyl)-thiazoles exhibit lower inhibitory activity compared to 4-methyl-thiazoles .
2-Methyl-4-(Propan-2-yl)-1,3-Thiazole
Fused Heterocyclic Systems
Imidazo[2,1-b][1,3]Thiazole Derivatives
- Synthesis : Prepared via condensation of 4,5-dihydro-1H-imidazol-2-thiol with aldehydes, yielding fused systems with enhanced planarity .
- Activity : Fused systems often exhibit improved pharmacokinetic profiles due to reduced rotational freedom and increased metabolic stability.
1,3-Thiadiazole-Fused-Thiadiazole Derivatives
Structure-Activity Relationships (SAR)
Electronic and Steric Effects
- Thiazole vs. Thiadiazole : 1,3-Thiazoles generally show higher inhibitory activity than 1,3,4-thiadiazoles, likely due to reduced electron-withdrawing effects of the thiazole sulfur .
- Substituent Position: In imidazole-thiazole hybrids, the imidazole’s position (4 vs. For example, imidazole-4-yl derivatives may better mimic histidine residues in enzyme active sites .
Pharmacological Implications
- Anti-Mycobacterial Activity : Compounds like 3-(tert-butyl)-N-(4-(2,3-dihydroimidazole)[2,1-b][1,3]thiazole (from ) demonstrate that bulky substituents enhance activity against Mycobacterium tuberculosis.
- Anti-Inflammatory Potential: Thiazole-5-ylacetic acid derivatives (related to the target compound) are known for strong anti-inflammatory effects, suggesting that carboxylate or ethyl groups at position 4 could modulate this activity .
Data Tables: Key Comparisons
Biological Activity
4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The compound 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole features a thiazole ring fused with an imidazole moiety. The presence of both heterocycles enhances its pharmacological potential.
1. Antimicrobial Activity
Thiazole derivatives, including 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole, have been extensively studied for their antimicrobial properties. The amphiphilic nature of these compounds allows them to penetrate bacterial cell membranes effectively, leading to cytoplasmic leakage and cell death.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole | E. coli | 100 µg/mL |
| 4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole | S. aureus | 50 µg/mL |
| Doxorubicin | HEPG2 (liver carcinoma) | IC50 = 0.72 µM |
Studies have shown that compounds with electron-donating groups at the fourth position of the thiazole ring exhibit increased antibacterial activity against Gram-positive and Gram-negative bacteria .
2. Anticancer Activity
The anticancer potential of 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole has been evaluated in various studies. Its structural similarity to known anticancer agents suggests that it may inhibit cancer cell proliferation.
Case Study: Anticancer Activity Evaluation
In a study evaluating the cytotoxic effects of several thiazole derivatives against liver carcinoma cell lines (HEPG2), 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole demonstrated promising results with an IC50 value comparable to standard chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole moiety could enhance its efficacy against cancer cells.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole | HEPG2 | 0.86 |
| Doxorubicin | HEPG2 | 0.72 |
3. Antioxidant Activity
Thiazoles are also recognized for their antioxidant properties. Compounds derived from thiazoles can scavenge free radicals and protect cells from oxidative stress.
A recent study reported that certain thiazole derivatives exhibited significant antioxidant activity compared to conventional antioxidants like ascorbic acid . This property is particularly beneficial in preventing cellular damage associated with various diseases.
Conclusion and Future Directions
The compound 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole shows significant promise in various biological activities, particularly in antimicrobial and anticancer applications. Its unique structural features contribute to its potency against different pathogens and cancer cell lines.
Further research is warranted to explore the full therapeutic potential of this compound through:
- In vivo studies to assess its efficacy and safety.
- Mechanistic studies to understand its action at the molecular level.
- Structural modifications to enhance its biological activity and reduce toxicity.
By expanding our understanding of this compound's biological activities, we can potentially develop new therapeutic agents for treating infections and cancer.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole?
Answer:
The synthesis of thiazole-imidazole hybrids typically involves cyclocondensation reactions. For example, thiazole cores are constructed via Hantzsch thiazole synthesis, where α-haloketones or α-thiocyanatoketones react with thioamides or thioureas under reflux in polar solvents (e.g., ethanol, DMF). Imidazole substituents are introduced via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, often requiring catalysts like Pd(PPh₃)₄ or CuI. Solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) for Friedel-Crafts acylation can improve yields (90–96%) and reduce purification steps .
Basic: How is the structural integrity of 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole validated experimentally?
Answer:
Structural confirmation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Chemical shifts for thiazole C2 (~δ 160–170 ppm) and imidazole C4 (δ ~135 ppm) confirm substitution patterns.
- IR : Stretching frequencies for C=N (1640–1620 cm⁻¹) and C-S (690–620 cm⁻¹) validate the thiazole ring.
- Elemental Analysis : C, H, N, S percentages must match calculated values (e.g., ±0.3% deviation).
- X-ray Crystallography : SHELXL software refines bond lengths (e.g., C-S: ~1.71 Å) and angles to confirm geometry .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of thiazole-imidazole hybrids?
Answer:
SAR studies focus on:
- Substituent Variation : Systematic replacement of the ethyl group (e.g., with halogens, aryl, or alkyl chains) to assess effects on lipophilicity and binding affinity.
- Bioisosteric Replacement : Swapping the imidazole moiety with triazole or pyrazole to modulate hydrogen-bonding interactions.
- Molecular Docking : Using AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Key metrics include binding energy (ΔG ≤ −8 kcal/mol) and RMSD values (<2 Å) .
Advanced: What experimental strategies resolve contradictions in reported biological activity data for thiazole derivatives?
Answer:
Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and use reference strains (e.g., S. aureus ATCC 29213).
- Cellular Uptake Differences : Quantify intracellular concentrations via LC-MS/MS in cell lysates.
- Off-Target Effects : Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify non-specific inhibition .
Advanced: How can computational methods improve the design of thiazole-imidazole derivatives for high-resolution crystallography?
Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-31G*) to predict electron density maps.
- SHELXT : Use intrinsic phasing for initial structure solution, followed by SHELXL refinement with anisotropic displacement parameters.
- Twinned Data : Apply Hooft y parameters or twin refinement in PLATON for challenging crystals .
Basic: What are the key challenges in scaling up the synthesis of 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole for in vivo studies?
Answer:
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures).
- Byproduct Formation : Monitor via TLC (silica gel GF254, ethyl acetate/hexane) and optimize reaction time/temperature to suppress side reactions (e.g., over-alkylation).
- Yield Optimization : Use flow chemistry for exothermic steps (e.g., thiazole cyclization) to improve reproducibility .
Advanced: How can metabolomic studies elucidate the degradation pathways of thiazole-imidazole compounds in biological systems?
Answer:
- LC-HRMS : Identify Phase I metabolites (e.g., hydroxylation at C4 of imidazole) and Phase II conjugates (glucuronidation).
- Stable Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic fate in rodent models.
- CYP450 Inhibition Assays : Use human liver microsomes to assess enzyme-specific degradation (e.g., CYP3A4 vs. CYP2D6) .
Basic: What safety protocols are critical when handling 4-ethyl-2-(1H-imidazol-4-yl)-1,3-thiazole in the laboratory?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
